Computed Lipophilicity vs. Saturated Analogs
The computed octanol-water partition coefficient (clogP) for 3-(prop-1-en-2-yloxy)isoquinoline is approximately 2.8, compared with 2.1 for 3-methoxyisoquinoline, 2.5 for 3-ethoxyisoquinoline, and 3.1 for 3-isopropoxyisoquinoline [1]. The intermediate lipophilicity of the vinyloxy derivative, falling between the ethoxy and isopropoxy analogs, arises from the partial sp² character of the α-carbon, which reduces the hydrophobic contribution relative to a fully saturated isopropyl group while maintaining greater lipophilicity than a methoxy substituent. This property directly influences membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (3-(prop-1-en-2-yloxy)isoquinoline) |
| Comparator Or Baseline | 3-methoxyisoquinoline clogP ≈ 2.1; 3-ethoxyisoquinoline clogP ≈ 2.5; 3-isopropoxyisoquinoline clogP ≈ 3.1 |
| Quantified Difference | Δ clogP = +0.7 vs. methoxy; +0.3 vs. ethoxy; −0.3 vs. isopropoxy |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release) based on molecular structure; not experimentally determined for the target compound |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and CYP450 binding; a ΔclogP of 0.3–0.7 units can meaningfully shift a compound's absorption and metabolic profile, making direct substitution of the vinyloxy derivative with a saturated alkoxy analog quantitatively inappropriate in cellular or in vivo assays.
- [1] PubChem computed properties. XLogP3-AA values for isoquinoline analogs (CID structures). PubChem release 2021.05.07. Comparative clogP values derived from standard computational prediction. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. Reviews impact of ΔlogP ≥ 0.3 on ADME properties. View Source
